![molecular formula C31H37NO3 B10842757 3-[10-(Benzylmethylamino)decyloxy]xanthen-9-one](/img/structure/B10842757.png)
3-[10-(Benzylmethylamino)decyloxy]xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[10-(benzylmethylamino)decyloxy]xanthen-9-one is a synthetic organic compound known for its potential applications in medicinal chemistry. It is a derivative of xanthen-9-one, modified with a benzylmethylamino group and a decyloxy chain. This compound has been studied for its inhibitory activity on cholinesterase enzymes, making it a candidate for research in neurodegenerative diseases .
Preparation Methods
The synthesis of 3-[10-(benzylmethylamino)decyloxy]xanthen-9-one involves several steps:
Starting Materials: The synthesis begins with xanthen-9-one as the core structure.
Alkylation: The xanthen-9-one is alkylated with a decyloxy chain using appropriate alkylating agents under basic conditions.
Amination: The decyloxy-substituted xanthen-9-one is then reacted with benzylmethylamine to introduce the benzylmethylamino group.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
3-[10-(benzylmethylamino)decyloxy]xanthen-9-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
3-[10-(benzylmethylamino)decyloxy]xanthen-9-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a cholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and interaction with biological targets.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[10-(benzylmethylamino)decyloxy]xanthen-9-one involves the inhibition of cholinesterase enzymes. The benzylmethylamino group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
3-[10-(benzylmethylamino)decyloxy]xanthen-9-one can be compared with other cholinesterase inhibitors:
Donepezil: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease. Unlike donepezil, this compound has a unique structure that may offer different pharmacokinetic properties.
Rivastigmine: Another cholinesterase inhibitor with a different mechanism of action.
Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
These compounds share the common feature of cholinesterase inhibition but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C31H37NO3 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
3-[10-[benzyl(methyl)amino]decoxy]xanthen-9-one |
InChI |
InChI=1S/C31H37NO3/c1-32(24-25-15-9-8-10-16-25)21-13-6-4-2-3-5-7-14-22-34-26-19-20-28-30(23-26)35-29-18-12-11-17-27(29)31(28)33/h8-12,15-20,23H,2-7,13-14,21-22,24H2,1H3 |
InChI Key |
YOTLTNQICYMZSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


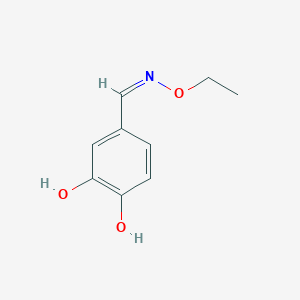
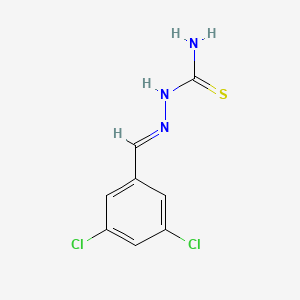
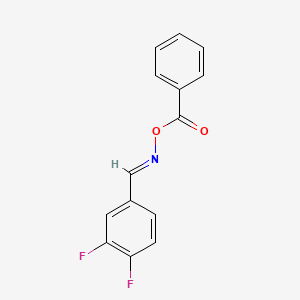
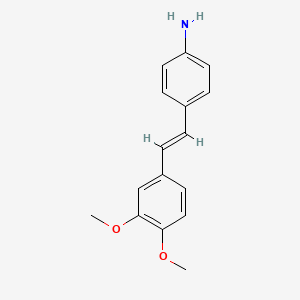
![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
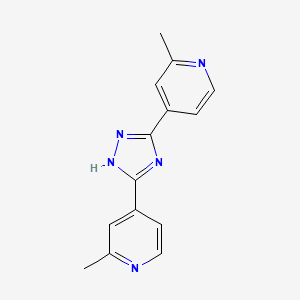
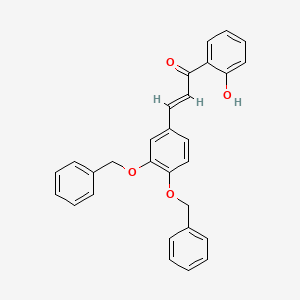
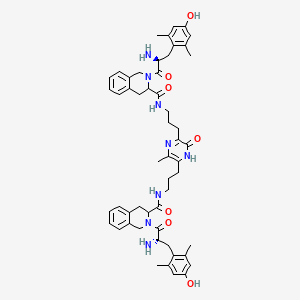
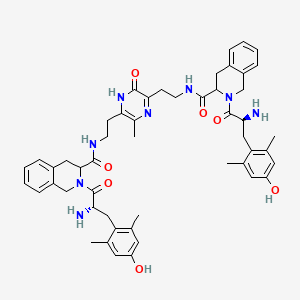
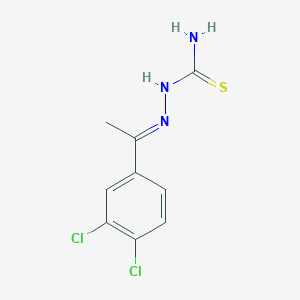
![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)
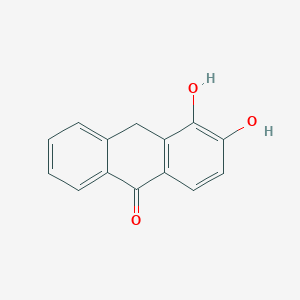
![3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol](/img/structure/B10842748.png)
![3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)
